molecular formula C2Cl3F3NPS B14303825 N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride CAS No. 116060-19-6

N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride

Cat. No.: B14303825
CAS No.: 116060-19-6
M. Wt: 264.4 g/mol
InChI Key: WWIFSHKOJDSWJR-UHFFFAOYSA-N
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Description

N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride is a complex organophosphorus compound It is characterized by the presence of both phosphorus and sulfur atoms, along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of phosphorus pentachloride with 2,2,2-trifluoroethanimidoyl chloride in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form phosphines or phosphine oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. These reactions are often conducted at room temperature.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. These reactions usually require low temperatures and an inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include substituted phosphorothioyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include phosphines and phosphine oxides.

Scientific Research Applications

N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride involves its interaction with nucleophilic sites on target molecules. The compound can form covalent bonds with these sites, leading to the inhibition of enzyme activity or alteration of molecular function. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl bromide
  • N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl iodide
  • N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl fluoride

Uniqueness

N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride is unique due to its specific combination of phosphorus, sulfur, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications.

Properties

CAS No.

116060-19-6

Molecular Formula

C2Cl3F3NPS

Molecular Weight

264.4 g/mol

IUPAC Name

N-dichlorophosphinothioyl-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C2Cl3F3NPS/c3-1(2(6,7)8)9-10(4,5)11

InChI Key

WWIFSHKOJDSWJR-UHFFFAOYSA-N

Canonical SMILES

C(=NP(=S)(Cl)Cl)(C(F)(F)F)Cl

Origin of Product

United States

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